![molecular formula C18H17N7O2S B6486777 1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251689-88-9](/img/structure/B6486777.png)

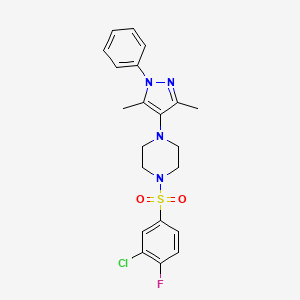

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiazole ring, an oxadiazole ring, and a triazole ring . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole, oxadiazole, and triazole rings in separate steps, followed by their combination through various coupling reactions . The exact synthetic route would depend on the specific substituents and functional groups present in the molecule .Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic rings and various substituents . The thiazole ring is planar and aromatic, with a delocalization of a lone pair of π-electrons of the sulfur atom . The oxadiazole and triazole rings also contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various substituents . For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, boiling point, and specific gravity, would be influenced by its molecular structure and the nature of its substituents .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have garnered attention for their antimicrobial properties. “F6042-0972” may exhibit antibacterial and antifungal effects, making it a potential candidate for combating infectious diseases. Researchers can investigate its efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Anticancer Potential

Thiazoles have been explored as anticancer agents due to their ability to inhibit tumor growth. “F6042-0972” could be evaluated for its cytotoxic effects on cancer cells. Researchers might study its mechanism of action, cellular uptake, and impact on tumor progression .

Antioxidant Properties

Thiazole-containing compounds often possess antioxidant activity. Investigating the radical-scavenging abilities of “F6042-0972” could provide insights into its potential role in preventing oxidative stress-related diseases .

Anti-Alzheimer’s Activity

Given the urgent need for effective Alzheimer’s disease treatments, compounds with neuroprotective properties are of great interest. Researchers could explore whether “F6042-0972” exhibits anti-Alzheimer’s effects, such as inhibiting amyloid-beta aggregation or enhancing neuronal survival .

Antihypertensive Effects

Thiazoles have been investigated for their impact on blood pressure regulation. “F6042-0972” might be studied in animal models or cell cultures to assess its potential as an antihypertensive agent .

Hepatoprotective Properties

Liver health is crucial, and compounds with hepatoprotective effects are valuable. Researchers could explore whether “F6042-0972” protects liver cells from damage caused by toxins, oxidative stress, or inflammation .

Industrial Applications

Beyond its biological activities, thiazole derivatives find applications in industry. Researchers might investigate whether “F6042-0972” can be used as a catalyst, dye, or in other industrial processes .

Photographic Sensitizers

Thiazoles have been employed as photographic sensitizers. Researchers could explore whether “F6042-0972” enhances photosensitivity in imaging applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O2S/c1-10-12(3)28-18(20-10)25-11(2)15(22-24-25)17(26)19-9-14-21-16(23-27-14)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBKSXQYVCKEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C(=C(N=N2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-dimethylthiazol-2-yl)-5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,2-benzoxazol-3-yl)-1-[2-tert-butyl-3-(1H-pyrrol-1-yl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]ethan-1-one](/img/structure/B6486696.png)

![N-[2-(diethylamino)ethyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486708.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6486709.png)

![N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B6486717.png)

![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486746.png)

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B6486752.png)

![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486759.png)

![N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486766.png)

![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6486768.png)

![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B6486775.png)

![N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486783.png)

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6486787.png)

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486801.png)